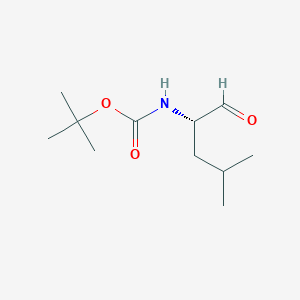

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Overview

Description

Tert-butyl (S)1-formyl-3-methylbutylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually >95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Overview of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a carbamate derivative that has been studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of tert-butyl (S)-1-formyl-3-methylbutylcarbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathophysiology of Alzheimer's disease, where their inhibition may reduce amyloid-beta aggregation and improve cognitive function .

- Anti-inflammatory Effects : In vitro studies indicate that tert-butyl (S)-1-formyl-3-methylbutylcarbamate can modulate inflammatory responses in astrocytes. This modulation is linked to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 when exposed to amyloid-beta peptides .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl (S)-1-formyl-3-methylbutylcarbamate exhibits moderate protective effects against amyloid-induced toxicity in astrocyte cultures. Key findings include:

- Cytotoxicity Reduction : The compound reduced cell death in astrocytes treated with amyloid-beta 1-42 by approximately 20% compared to untreated controls .

- Cytokine Modulation : Treatment with tert-butyl (S)-1-formyl-3-methylbutylcarbamate resulted in decreased levels of TNF-α, although not statistically significant compared to controls .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed outcomes:

- Animal Model Testing : In a scopolamine-induced model of cognitive impairment in rats, the compound did not show significant improvements compared to standard treatments like galantamine. This suggests that while the compound has potential, its bioavailability and efficacy in vivo may require optimization .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | β-secretase IC50 = 15.4 nM | |

| Acetylcholinesterase Ki = 0.17 μM | ||

| Cytotoxicity | 20% reduction in astrocyte death | |

| Cytokine Levels | Decreased TNF-α levels |

Table 2: Comparative Efficacy in Animal Models

| Treatment | Effect on Cognitive Function | Reference |

|---|---|---|

| Tert-butyl compound | No significant improvement | |

| Galantamine | Significant improvement |

Case Studies

A notable case study involved the administration of tert-butyl (S)-1-formyl-3-methylbutylcarbamate in a controlled experimental setting. The study aimed to evaluate its neuroprotective effects against amyloid-beta toxicity. Results indicated a moderate protective effect; however, further research is needed to explore its long-term efficacy and safety profile.

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBRFZHUKLKNO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the common applications of Boc-Leucinal in peptide synthesis?

A: Boc-Leucinal serves as a valuable starting material for synthesizing modified peptides and peptidomimetics. For instance, it acts as a precursor for introducing a Leu-Ala hydroxyethylene isostere, a common motif in aspartyl protease inhibitors used in Alzheimer’s disease research . Additionally, researchers have utilized Boc-Leucinal to synthesize a δ-amino acid incorporated into peptides mimicking the gramicidin ion channel, showcasing its utility in creating unnatural amino acids for studying ion channel function .

Q2: How does the structure of Boc-Leucinal contribute to its use in synthesizing gamma-peptides?

A: Boc-Leucinal can be converted to (R)-4-amino-6-methylheptanoate through reactions like olefination and hydrogenation. This modified amino acid serves as a building block for gamma-peptides. The research highlights that gamma-peptides, like the one synthesized using a derivative of Boc-Leucinal, form remarkably stable helical structures, even surpassing the stability of their alpha-peptide counterparts . This finding emphasizes the significance of Boc-Leucinal in accessing and investigating the properties of these non-natural peptide structures.

Q3: What are some of the synthetic strategies employed when utilizing Boc-Leucinal as a starting material?

A: Researchers often employ reactions like Grignard reactions and alkylations with Boc-Leucinal. For example, a study showcasing a synthesis route for (-)-N-Boc-statine and (-)-N-Boc-norstatine employed a syn-selective Grignard reaction using allyl- or vinylmagnesium bromide with Boc-Leucinal . Additionally, alkylation of Boc-Leucinal with lithium salts of specific compounds like benzyl propargyl ether provides a route to crucial lactone intermediates . These examples demonstrate the versatility of Boc-Leucinal in undergoing various chemical transformations, making it a valuable tool in synthetic chemistry.

Q4: What analytical techniques are important for studying compounds derived from Boc-Leucinal?

A: Characterizing the structure and properties of synthesized compounds is crucial. NMR spectroscopy plays a significant role, with techniques like COSY, TOCSY, HSQC, HMBC, and ROESY being essential for determining the structure and conformation of peptides . For studying ion channel activity, single-channel current measurements provide valuable insights into the functionality of synthesized peptides . By combining these techniques, researchers gain a comprehensive understanding of the synthesized molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.